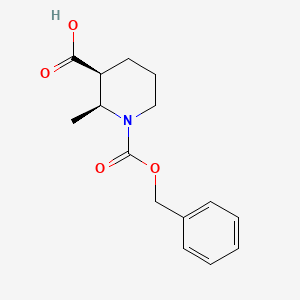
(2S,3S)-1-Cbz-2-methyl-piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-1-Cbz-2-methyl-piperidine-3-carboxylic acid: is a chiral compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of strong bases and solvents like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: (2S,3S)-1-Cbz-2-methyl-piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the Cbz group with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like trifluoroacetic acid (TFA) for deprotection of the Cbz group.
Major Products:
Oxidation: 2S,3S-1-Cbz-2-carboxy-piperidine-3-carboxylic acid.
Reduction: 2S,3S-1-Cbz-2-methyl-piperidine-3-methanol.
Substitution: 2S,3S-1-Boc-2-methyl-piperidine-3-carboxylic acid (when Boc is used as a protecting group).
Applications De Recherche Scientifique
(2S,3S)-1-Cbz-2-methyl-piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S,3S)-1-Cbz-2-methyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Cbz group can be selectively removed under acidic conditions, allowing the compound to act as a precursor for other biologically active molecules. The piperidine ring can interact with various enzymes and receptors, influencing their activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
2R,3S-1-Cbz-2-methyl-piperidine-3-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.
2S,4S-1-Cbz-4-methyl-piperidine-2-carboxylic acid: A compound with a methyl group at the 4-position instead of the 2-position.
Uniqueness: (2S,3S)-1-Cbz-2-methyl-piperidine-3-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound in the synthesis of chiral drugs and other complex organic molecules .
Propriétés
Formule moléculaire |
C15H19NO4 |
|---|---|
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
(2S,3S)-2-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-11-13(14(17)18)8-5-9-16(11)15(19)20-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,18)/t11-,13-/m0/s1 |
Clé InChI |
QQCOVXZKKNSHFI-AAEUAGOBSA-N |
SMILES isomérique |
C[C@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



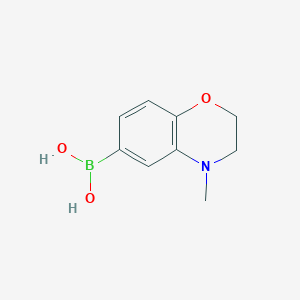
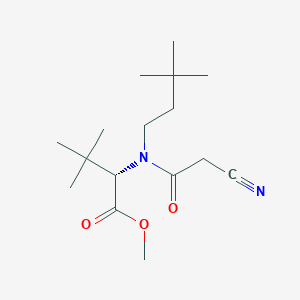
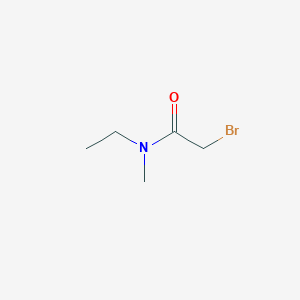

![4'-(Dibromomethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1506674.png)
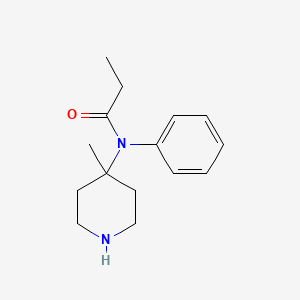
![4-Chlorofuro[3,2-c]pyridine hydrochloride](/img/structure/B1506680.png)






